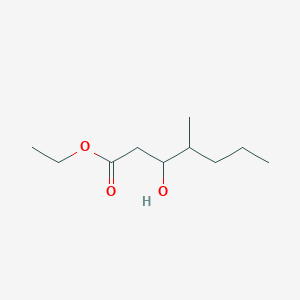
2,6-Dibromo-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C8H8Br2O2 It is a brominated derivative of cyclohexadienone, characterized by the presence of two bromine atoms, an ethyl group, and a hydroxyl group on a cyclohexa-2,5-dien-1-one ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one typically involves the bromination of 4-ethylphenol. The reaction is carried out in the presence of bromine (Br2) and a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 2 and 6 positions of the phenol ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,6-Dibromo-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
Substitution: Formation of 2,6-dihydroxy-4-ethylcyclohexa-2,5-dien-1-one.
Oxidation: Formation of 2,6-dibromo-4-ethylcyclohexa-2,5-dien-1-one.
Reduction: Formation of 4-ethylcyclohexa-2,5-dien-1-one.
科学的研究の応用
2,6-Dibromo-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
作用機序
The mechanism of action of 2,6-Dibromo-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,6-Dibromo-4-methylphenol: Similar structure but with a methyl group instead of an ethyl group.
2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one: Similar structure but with different substituents on the cyclohexadienone ring.
Uniqueness
2,6-Dibromo-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one is unique due to the presence of both bromine atoms and an ethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
特性
CAS番号 |
61305-72-4 |
|---|---|
分子式 |
C8H8Br2O2 |
分子量 |
295.96 g/mol |
IUPAC名 |
2,6-dibromo-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H8Br2O2/c1-2-8(12)3-5(9)7(11)6(10)4-8/h3-4,12H,2H2,1H3 |
InChIキー |
FBKZTUDSSPAXHL-UHFFFAOYSA-N |
正規SMILES |
CCC1(C=C(C(=O)C(=C1)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


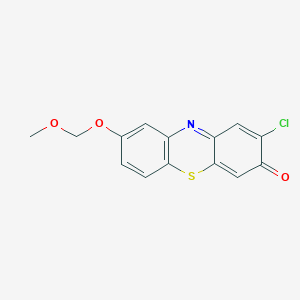
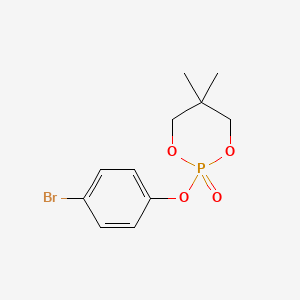
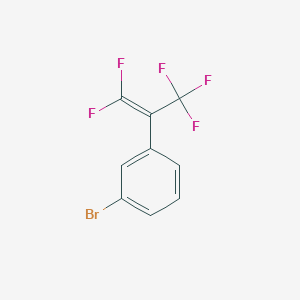
![Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14584052.png)
![Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584053.png)
![Naphthalene, 1-[(triphenylmethyl)thio]-](/img/structure/B14584058.png)
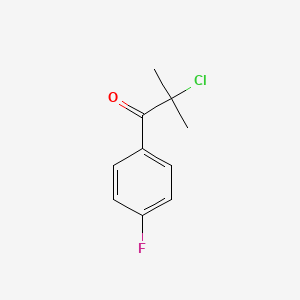
![N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14584069.png)
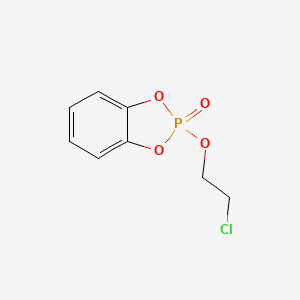

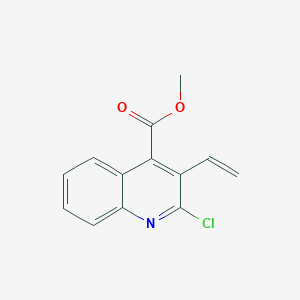
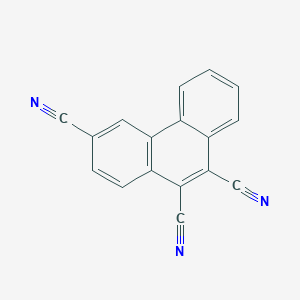
![2-Thiabicyclo[3.2.2]nonane](/img/structure/B14584117.png)
